EEDQ

Description

Properties

IUPAC Name |

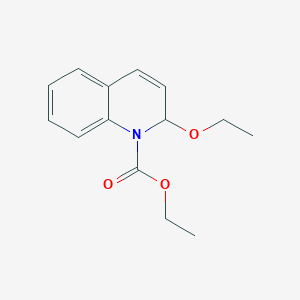

ethyl 2-ethoxy-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQLYSROISKDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871969 | |

| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | EEDQ | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16357-59-8 | |

| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EEDQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016357598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EEDQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60O971AN19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EEDQ in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and stereochemical integrity. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has long been recognized as a highly effective reagent for the formation of amide bonds.[1] Its utility in both solution-phase and solid-phase peptide synthesis is well-documented, offering a reliable method for the construction of peptide chains.[1] A significant advantage of this compound is its ability to suppress racemization, a common side reaction that can compromise the biological activity of the final peptide product.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The primary function of this compound in peptide coupling is the activation of a carboxylic acid group on an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain.[1] This activation proceeds through the formation of a highly reactive mixed carbonic anhydride intermediate.[2][3]

The overall reaction can be summarized in two key stages:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a mixed carbonic anhydride. This reaction is accompanied by the release of quinoline and ethanol.[2]

-

Nucleophilic Attack and Peptide Bond Formation: The amino group of the incoming amino acid attacks the activated carbonyl carbon of the mixed anhydride, leading to the formation of the desired peptide bond and the release of carbon dioxide and another molecule of ethanol.

A key feature of the this compound-mediated coupling is that it does not require the presence of a tertiary base, which can sometimes contribute to side reactions with other coupling reagents.[3]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

References

EEDQ Reagent: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for Peptide Synthesis and Bioconjugation

Abstract

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, commonly abbreviated as this compound, is a highly efficient coupling reagent widely utilized in the fields of peptide synthesis, medicinal chemistry, and bioconjugation. This technical guide provides a comprehensive overview of the this compound reagent, including its chemical properties, mechanism of action, and detailed experimental protocols for its application. A key focus is placed on its ability to facilitate amide bond formation with high yields and minimal racemization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering practical insights and data to optimize its use in the laboratory.

Introduction

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) is a well-established reagent for the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules.[1] Its stability, ease of use, and, most notably, its capacity to suppress racemization during the coupling of chiral amino acids have made it a reagent of choice for many applications.[2] this compound functions by activating the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or amine-containing molecule.[2] This guide will delve into the technical specifics of this compound, providing the necessary information for its effective implementation in synthetic workflows.

Chemical and Physical Properties

The fundamental properties of the this compound reagent are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Full Name | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | [1] |

| Synonyms | This compound, Ethyl 2-ethoxyquinoline-1(2H)-carboxylate | [3] |

| CAS Number | 16357-59-8 | [3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 62.0 - 67.0 °C | [4] |

| Boiling Point | 125.0 - 128.0 °C (at 0.1 mmHg) | [4] |

| Solubility | Soluble in 95% Ethanol (50 mg/ml), insoluble in water. Soluble in many organic solvents. | [4][5] |

| Storage Temperature | 2 - 8 °C, protect from light and moisture | [3][4] |

Mechanism of Action in Peptide Synthesis

The efficacy of this compound as a coupling reagent lies in its ability to activate a carboxylic acid via the formation of a mixed carbonic anhydride intermediate. This process proceeds through a well-defined mechanism that minimizes side reactions and preserves the stereochemical integrity of the reactants.

The reaction is initiated by the attack of the carboxylate on the this compound molecule, leading to the formation of a highly reactive mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, resulting in the formation of the desired peptide bond and the release of quinoline and ethanol as byproducts. A key advantage of this mechanism is that the activation and coupling steps proceed under mild conditions, which contributes to the low levels of racemization observed with this reagent.[2]

Quantitative Data

Peptide Coupling Yields

This compound is known for promoting high yields in peptide coupling reactions. The following table presents representative yields for the synthesis of a dipeptide, highlighting the efficiency of the reagent.

| N-Protected Amino Acid | Amino Acid Ester | Yield (%) | Reference |

| Cbz-Gly | Gly-OEt | ~83.5 | [6] |

| Cbz-L-Phe | Gly-OEt | ~95 | [6] |

Note: Yields can vary depending on the specific amino acids, protecting groups, and reaction conditions.

Racemization Suppression

A significant advantage of this compound is its ability to minimize racemization during peptide bond formation. This is particularly crucial when coupling optically active amino acids.

| Coupling Reagent | L-Dipeptide (%) | D-Dipeptide (%) | Reference |

| This compound | 95.0 ± 0.1 | 5.0 ± 0.1 | [6] |

| DCC/HOSu | 91.1 ± 0.1 | 8.9 ± 0.1 | [6] |

Data from the coupling of Cbz-Gly-L-Phe with L-Leu-OBzl. This demonstrates the superior performance of this compound in maintaining stereochemical integrity compared to the commonly used DCC/HOSu system.

In another study, when coupling 3,5-dinitrobenzoyl-Leu to 3-aminopropyl-silica, significant levels of racemization were observed with various other coupling reagents, while this compound mediated the reaction with negligible racemization.[7]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of this compound in common synthetic applications.

Solution-Phase Peptide Synthesis

This protocol outlines a general procedure for the coupling of two amino acid derivatives in solution.

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

This compound

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF.

-

Add triethylamine or N-methylmorpholine (1.0 eq.) to the solution to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

References

- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. ≥99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. alkalisci.com [alkalisci.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. shop.bachem.com [shop.bachem.com]

Principle of EEDQ as a Peptide Coupling Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of peptides, the formation of the amide bond between two amino acids is the most critical step. The efficiency and fidelity of this reaction directly impact the yield and purity of the final peptide. A variety of coupling reagents have been developed to facilitate this process, each with its own set of advantages and limitations. Among these, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has established itself as a reliable and efficient reagent, particularly valued for its ability to minimize racemization.[1] This technical guide provides an in-depth overview of the core principles of this compound as a peptide coupling agent, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in both solution-phase and solid-phase peptide synthesis.

Mechanism of Action

This compound functions by activating the carboxyl group of an N-protected amino acid, converting it into a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or a resin-bound peptide, leading to the formation of a peptide bond.[1] The byproducts of this reaction are quinoline, ethanol, and carbon dioxide, which are volatile and easily removed from the reaction mixture. A key feature of the this compound mechanism is that it does not require the presence of a tertiary base, which can often contribute to racemization.[1]

References

EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline): A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of a reagent's physicochemical properties is paramount for reproducible and reliable experimental outcomes. This in-depth technical guide provides a core summary of the available solubility and stability data for the widely used peptide coupling reagent, EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline).

This document compiles known quantitative and qualitative data into structured tables for ease of reference, outlines general experimental protocols for assessing these properties, and presents a visual representation of a typical experimental workflow involving this compound.

Solubility Data

| Solvent | Solubility | Concentration | Temperature | Notes |

| 95% Ethanol | Soluble | 50 mg/mL | Ambient | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 5 mg/mL (20.22 mM) | Ambient | In a mixed solvent system. Saturation is not specified. |

| Chloroform | Soluble | - | - | Qualitative data. |

| Dichloromethane (DCM) | Soluble | - | - | Qualitative data. |

| Aqueous solutions with organic solvents | Soluble | - | Ambient | [1][2] |

| Water | Insoluble | - | Ambient | [1][2] |

Table 1: Solubility of this compound in various solvents. The lack of specific concentration values in some cases indicates that the data is qualitative. Researchers should determine the precise solubility for their specific application and solvent system.

Stability Profile

This compound is a stable reagent when handled and stored correctly.[1] However, it is susceptible to degradation under certain conditions, primarily due to moisture and heat.[2] The key stability characteristics are outlined below. Detailed kinetic studies on the degradation of this compound under a wide range of pH and temperature conditions are not extensively published.

| Parameter | Stability Profile | Recommendations & Notes |

| Storage Temperature | 2-8°C | Recommended for long-term storage to maintain reagent integrity. |

| Moisture Sensitivity | Moisture sensitive | Hydrolysis can occur in the presence of water. Store in a tightly sealed container in a dry environment.[2] |

| Heat Sensitivity | Heat sensitive | Avoid exposure to high temperatures. |

| Light Sensitivity | Protect from light | Store in an opaque or amber vial to prevent potential photodegradation.[2] |

| Incompatibilities | Acids and strong oxidizing agents | Avoid contact with these substances to prevent decomposition.[2] |

| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | This data is for a specific stock solution and may vary depending on the solvent and concentration. |

| Hydrolytic Stability | Hydrolyzes in the presence of water and nucleophiles. | The hydrolysis of this compound involves the reaction of the protonated species. The pKa of the protonated form is 4.22. |

Table 2: Stability characteristics of this compound. Adherence to proper storage and handling procedures is crucial for maximizing the shelf-life and performance of the reagent.

Experimental Protocols

Detailed, standardized experimental protocols for determining the solubility and stability of this compound are not widely published. However, general methodologies for chemical reagents can be adapted.

General Protocol for Solubility Determination

A common method to determine the solubility of a compound like this compound is the isothermal equilibrium method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.

-

Quantification: Accurately measure the concentration of this compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as g/L or mol/L.

General Protocol for Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method can be developed to assess the degradation of this compound under various stress conditions.

-

Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

-

Forced Degradation Studies: Expose solutions of this compound to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

-

Oxidative Degradation: e.g., 3% H₂O₂ at ambient temperature

-

Thermal Degradation: e.g., 80°C

-

Photodegradation: Exposure to UV light

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Data Evaluation: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The rate of degradation can be determined to establish the stability profile under different conditions.

Visualization of Experimental Workflow

The primary application of this compound is in peptide synthesis, where it facilitates the coupling of a carboxylic acid and an amine to form an amide bond. The following diagram illustrates a typical experimental workflow for a peptide coupling reaction using this compound.

A typical workflow for a peptide coupling reaction using the this compound reagent.

By understanding the solubility and stability characteristics of this compound, researchers can optimize their reaction conditions, ensure the integrity of their starting materials, and ultimately achieve more reliable and reproducible results in their synthetic endeavors.

References

The Versatility of EEDQ in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has established itself as a valuable and versatile reagent in modern organic synthesis. Primarily recognized for its efficacy as a coupling agent in peptide synthesis, its applications extend to esterification and the formation of various heterocyclic scaffolds. This technical guide provides an in-depth overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to facilitate its practical implementation in the laboratory.

Core Principles and Mechanism of Action

This compound serves as a powerful activating agent for carboxylic acids. The reaction proceeds through the formation of a mixed carbonic anhydride intermediate. This reactive species is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of an amide or ester bond, respectively. A key advantage of this compound is its ability to promote these reactions under mild conditions, often at room temperature, and with a notable suppression of racemization, a critical factor in peptide chemistry.[1] The byproducts of the reaction, quinoline and ethanol, are readily removed by a simple acidic workup.

The generalized mechanism for this compound-mediated amide bond formation is depicted below.

Applications in Organic Synthesis

Peptide Synthesis

This compound is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS). Its ability to facilitate clean and efficient coupling with minimal racemization makes it an attractive alternative to other coupling reagents.

Quantitative Data for Peptide Coupling

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes a general procedure for the coupling of an N-protected amino acid with an amino acid ester in solution.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

-

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq, if using the hydrochloride salt of the amine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

To a stirred solution of the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the chosen solvent, add the tertiary base (1.0 eq) at 0 °C.

-

Allow the mixture to stir for 10-15 minutes at 0 °C.

-

Add this compound (1.1 eq) in one portion to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Esterification

This compound provides a mild and efficient method for the direct esterification of carboxylic acids with alcohols, avoiding the need for harsh acidic or basic conditions. This method is particularly useful for substrates bearing sensitive functional groups.

Quantitative Data for Esterification

The following table summarizes the yields of various esters prepared using this compound.

| Carboxylic Acid | Alcohol | Yield (%) |

| Benzoic acid | Ethanol | 95 |

| Phenylacetic acid | Methanol | 92 |

| Adipic acid (diethyl ester) | Ethanol | 85 |

| N-Boc-Alanine | Benzyl alcohol | 90 |

| Stearic acid | Isopropanol | 88 |

Experimental Protocol: Esterification

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

This compound (1.2 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in DCM, add this compound (1.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography if necessary.

Synthesis of Heterocyclic Compounds

This compound has also been utilized as a reagent to facilitate intramolecular cyclization reactions for the synthesis of various heterocyclic compounds, most notably β-lactams through a [2+2] cycloaddition (Staudinger reaction).[2][3]

Quantitative Data for β-Lactam Synthesis

The table below presents the yields of various β-lactams synthesized using this compound.[2]

| Imine Substrate | Carboxylic Acid | Yield (%) |

| N-Benzylideneaniline | Phenoxyacetic acid | 92 |

| N-(4-Methoxybenzylidene)aniline | Phenoxyacetic acid | 95 |

| N-Benzylidene-4-methoxyaniline | Phenoxyacetic acid | 90 |

| N-(4-Chlorobenzylidene)aniline | Phenoxyacetic acid | 88 |

| N-Benzylideneaniline | Phthalimidoacetic acid | 85 (trans) |

Experimental Protocol: Synthesis of β-Lactams [2]

Materials:

-

Imine (1.0 mmol)

-

Substituted acetic acid (1.3 mmol)

-

This compound (1.3 mmol)

-

Triethylamine (Et₃N) (5.0 mmol)

-

Dry Dichloromethane (CH₂Cl₂) (15 mL)

Procedure:

-

To a solution of the substituted acetic acid (1.3 mmol), the imine (1.0 mmol), and Et₃N (5.0 mmol) in dry CH₂Cl₂ (15 mL) at room temperature, add this compound (1.3 mmol).

-

Stir the mixture overnight at room temperature.

-

Wash the reaction mixture successively with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue by crystallization from 95% ethanol.

The proposed mechanism involves the this compound-mediated formation of a mixed anhydride, which then generates a ketene in situ for the cycloaddition with the imine.[2]

Conclusion

This compound is a highly effective and versatile reagent for the formation of amide and ester bonds in organic synthesis. Its mild reaction conditions, simple workup procedure, and ability to suppress racemization make it a valuable tool for a wide range of applications, from peptide synthesis to the construction of complex heterocyclic molecules. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully employ this compound in their synthetic endeavors.

References

EEDQ as a Dopamine Receptor Antagonist: A Technical Guide for Neuroscientists

Introduction

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a powerful pharmacological tool utilized in neuroscience research to investigate the function and regulation of dopamine receptors. This compound acts as an irreversible antagonist, primarily through covalent modification of the receptor protein, leading to a long-lasting blockade of dopaminergic neurotransmission. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, its effects on dopamine receptor subtypes, and detailed experimental protocols for its use.

Mechanism of Action

This compound induces an irreversible antagonism of dopamine receptors by forming a covalent bond with the receptor protein. This action effectively reduces the total number of available receptors (Bmax) for dopamine and other ligands, without altering the binding affinity (Kd) of the remaining receptors.[1] The recovery of receptor function after this compound administration is dependent on the synthesis of new receptor proteins, making this compound a valuable tool for studying receptor turnover rates.[2][3][4][5]

Specificity and Effects on Dopamine Receptor Subtypes

This compound demonstrates a potent, dose-dependent inactivation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.[1][6][7] While it is a powerful tool for studying the dopaminergic system, it is important to note that this compound is not entirely selective and can also affect other G protein-coupled receptors, such as serotonin and adrenergic receptors, at higher concentrations.[8][9][10]

Quantitative Effects on Dopamine Receptor Binding

The administration of this compound leads to a significant reduction in the density of both D1 and D2 dopamine receptors in various brain regions, most notably the striatum. The extent of this reduction is dose-dependent.

| Parameter | Receptor Subtype | This compound Dose (mg/kg, i.p.) | Species | Brain Region | % Reduction in Bmax | Reference |

| Bmax | D1 | 7.5 | Rat | Caudate-Putamen | ~61-86% | [7] |

| Bmax | D2 | 7.5 | Rat | Caudate-Putamen | ~61-86% | [7] |

| Bmax | D1 | Not Specified | Rat | Striatum | 48% | [11] |

| Bmax | D2 | Not Specified | Rat | Striatum | 45% | [11] |

| Bmax | D2 | 3-10 | Rat | Striatum | 50-85% | [1] |

| Parameter | Receptor Subtype | Value | Method | Reference |

| Apparent EC50 | D1 & D2 | ~1.5 mg/kg (i.p.) | In vivo this compound administration with ex vivo binding | [12] |

| ED50 (Protection) | D1 | 0.075 µmol/kg (SCH 23390) | In vivo protection against this compound inactivation | [6] |

| ED50 (Protection) | D2 | 0.48 µmol/kg (Raclopride) | In vivo protection against this compound inactivation | [6] |

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors that mediate their effects through distinct intracellular signaling cascades. This compound's irreversible antagonism of these receptors effectively shuts down these pathways.

D1 Receptor Signaling

D1-like receptors are typically coupled to the Gαs/olf G-protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[13][14][15][16][17] cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[14][15]

Caption: D1 receptor signaling pathway and the inhibitory action of this compound.

D2 Receptor Signaling

D2-like receptors are coupled to the Gαi/o G-protein. Activation of this pathway has an inhibitory effect on adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[18][19] Additionally, the βγ subunits of the G-protein can modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the NALCN sodium leak channel, leading to hyperpolarization and reduced neuronal excitability.[20][21]

Caption: D2 receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vivo Administration of this compound

Objective: To achieve irreversible blockade of dopamine receptors in a live animal model for subsequent behavioral or neurochemical analysis.

Materials:

-

This compound (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)

-

Vehicle (e.g., saline, DMSO, or a mixture, depending on solubility and experimental design)

-

Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)

-

Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. This compound is often administered at doses ranging from 3 to 10 mg/kg.[1] A fresh solution should be prepared immediately before use.

-

Animal Handling and Injection: Acclimatize animals to the housing conditions for at least one week before the experiment. On the day of the experiment, weigh each animal to determine the precise injection volume. Administer the this compound solution via i.p. or s.c. injection.[22][23] Control animals should receive an equivalent volume of the vehicle.

-

Post-Injection Period: House the animals individually and allow a 24-hour period for the irreversible antagonism to take full effect before proceeding with subsequent experiments.[7][23][24]

Radioligand Binding Assay for D1 and D2 Receptors

Objective: To quantify the density of D1 and D2 receptors in brain tissue following in vivo this compound administration.

Materials:

-

Brain tissue from control and this compound-treated animals (e.g., striatum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands:

-

For D1 receptors: [3H]SCH 23390

-

For D2 receptors: [3H]spiperone or [3H]YM-09151-2[2]

-

-

Non-specific binding competitors (e.g., unlabeled SCH 23390 for D1, unlabeled sulpiride or raclopride for D2)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Tissue Preparation: Rapidly dissect the brain region of interest on ice. Homogenize the tissue in 100 volumes of ice-cold homogenization buffer using a Polytron homogenizer.[7]

-

Membrane Preparation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

-

Binding Assay:

-

Set up assay tubes containing the membrane preparation, a saturating concentration of the radioligand, and either buffer (for total binding) or a high concentration of the non-specific competitor (for non-specific binding).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the Bmax (receptor density) and Kd (binding affinity) values.

Behavioral Assessment: Catalepsy and Stereotypy

Objective: To assess the behavioral consequences of D2 receptor blockade following this compound administration.

Materials:

-

Control and this compound-treated animals

-

A horizontal bar raised approximately 10 cm from a surface for the catalepsy test.

-

An open-field arena for observing stereotyped behavior.

-

A stopwatch.

Procedure for Catalepsy Test:

-

Gently place the animal's forepaws on the horizontal bar.

-

Start the stopwatch and measure the latency (in seconds) for the animal to remove both forepaws from the bar.

-

A maximum cut-off time (e.g., 180 seconds) is typically used.

-

Repeat the test at regular intervals (e.g., every 30 minutes) to assess the time course of the cataleptic state.

Procedure for Apomorphine-Induced Stereotypy:

-

Administer a dopamine agonist, such as apomorphine (0.5-1.0 mg/kg, s.c.), to both control and this compound-treated animals.

-

Place the animals in the open-field arena and observe their behavior for a set period (e.g., 60 minutes).

-

Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals using a standardized rating scale. For example:

-

0: Asleep or stationary

-

1: Active

-

2: Predominantly active with bursts of stereotyped sniffing

-

3: Continuous stereotyped sniffing, periodic licking

-

4: Continuous licking or gnawing of the cage floor or bars

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on dopamine receptor function and behavior.

References

- 1. Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate of recovery of D1 and D2 dopaminergic receptors in young vs. adult rat striatal tissue following alkylation with ethoxycarbonyl-ethoxy-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) administration for studies of 5-HT1A receptor binding site inactivation and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor turnover rates in rat striatum are age-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound, a tool for ex vivo measurement of occupancy of D-1 and D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOPAMINE RECEPTOR INACTIVATION IN THE CAUDATE-PUTAMEN DIFFERENTIALLY AFFECTS THE BEHAVIOR OF PREWEANLING AND ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vivo procedure for the selective inactivation of rat brain cerebral cortical alpha-adrenoceptors using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recovery of alpha 2-adrenoceptor binding and function after irreversible inactivation by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) on various 5-HT receptor binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unilateral inactivation of dopamine receptors after intrastriatal injection of N-ethoxy-carbonyl-2-ethoxy-1,2-dihydroquinoline (this compound): a novel rotational model to investigate dopamine receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 14. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect [mdpi.com]

- 17. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN | eLife [elifesciences.org]

- 21. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Irreversible blockade of high-affinity choline uptake in rat brain by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Relationship between receptor occupancy and response at striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Age-dependent differences in the rate of recovery of striatal dopamine D1 and D2 receptors after inactivation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EEDQ in Antibody-Drug Conjugate (ADC) Development: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The efficacy and safety of an ADC are critically dependent on the chemical linker used to conjugate the drug to the antibody. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has emerged as a valuable reagent in the bioconjugation chemist's toolbox for the synthesis of ADCs. This technical guide provides an in-depth overview of the role of this compound in ADC development, covering its mechanism of action, potential applications, and the analytical techniques used for characterization. While detailed quantitative data and specific protocols for this compound in ADC production are not widely available in the public domain, this guide extrapolates from established principles of bioconjugation and the known reactivity of this compound to provide a comprehensive theoretical framework for researchers in the field.

Introduction to this compound and its Role in Bioconjugation

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (this compound) is a versatile coupling reagent widely used in organic synthesis, particularly for the formation of amide bonds.[1][2] In the context of ADC development, this compound facilitates the covalent linkage of a drug-linker construct, possessing a carboxylic acid group, to the primary amine groups of lysine residues on the monoclonal antibody.[3][4] This process, known as lysine conjugation, is a common strategy for ADC synthesis.[3]

The key advantages of this compound in bioconjugation include its high efficiency, mild reaction conditions, and its ability to minimize racemization, which is crucial for maintaining the stereochemical integrity and biological activity of the drug-linker.[1]

Mechanism of this compound-Mediated Amide Bond Formation

The reaction mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with a primary amine to form a stable amide bond.

Experimental Workflow for this compound-Mediated ADC Synthesis

While a specific, detailed protocol for this compound-mediated ADC synthesis is not publicly available, a general workflow can be outlined based on standard bioconjugation practices. This process involves several key stages: antibody preparation, conjugation reaction, and purification of the resulting ADC.

Antibody Preparation

Prior to conjugation, the monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with the activated drug-linker.[5]

Conjugation Reaction

The drug-linker, containing a terminal carboxylic acid, is dissolved in a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This compound is also prepared in a suitable solvent. The drug-linker and this compound are then added to the antibody solution. The stoichiometry of the drug-linker and this compound relative to the antibody is a critical parameter that needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically allowed to proceed at room temperature for a defined period, for example, overnight.

Purification

Following the conjugation reaction, the crude reaction mixture contains the ADC, unconjugated antibody, and excess drug-linker and this compound-related byproducts. Purification is essential to remove these impurities. Size exclusion chromatography (SEC) is a common method used to separate the larger ADC and antibody from the smaller molecule impurities.[5] Further purification to separate ADCs with different DARs may be achieved using techniques like hydrophobic interaction chromatography (HIC).[6]

Characterization of this compound-Conjugated ADCs

Thorough characterization of the purified ADC is critical to ensure its quality, safety, and efficacy. Key analytical techniques include:

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[7]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique to determine the DAR distribution. The addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8][9][10]

-

Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.[5][11][12] Alternatively, liquid chromatography-mass spectrometry (LC-MS) of the reduced and deglycosylated antibody light and heavy chains can provide information on the distribution of the drug load.

Analysis of Aggregation and Stability

The conjugation process can sometimes induce antibody aggregation, which can affect the safety and efficacy of the ADC.

-

Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates in protein therapeutics.[7][13]

-

Stability Studies: The stability of the ADC under various stress conditions (e.g., thermal stress) should be evaluated to understand its degradation pathways.[14]

Purity and Identity

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

-

Peptide Mapping: Peptide mapping using LC-MS/MS can be employed to confirm the identity of the antibody and to identify the specific lysine residues that have been conjugated.[4]

Quantitative Data and Comparison with Other Reagents

A significant challenge in providing a comprehensive guide on this compound for ADC development is the scarcity of publicly available quantitative data. While this compound is cited as an effective coupling reagent, direct comparisons with other common reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) for ADC synthesis are lacking in the literature. Such a comparison would ideally include data on reaction efficiency, achievable DAR, reaction kinetics, and the impact on antibody stability.

Table 1: Hypothetical Comparison of Coupling Reagents for ADC Synthesis

| Parameter | This compound | EDC/NHS |

|---|---|---|

| Reaction Efficiency | Data not available | Variable, depends on conditions |

| Typical DAR Achieved | Data not available | 2-4 |

| Reaction Time | Potentially overnight | 2 hours to overnight[5] |

| Byproducts | Quinoline, ethanol, CO2 | N-acylisourea (unstable), urea |

| Advantages | Single reagent, low racemization[1] | Well-established, versatile |

| Disadvantages | Limited public data for ADCs | Formation of unstable intermediates |

Note: The data in this table is illustrative and not based on direct experimental comparisons found in the literature for ADC synthesis.

Signaling Pathways in ADC-Mediated Cell Killing

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The mechanism of cell killing is dependent on the nature of the payload. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis. Inside the cell, the drug is released from the antibody, often within the lysosome, and can then exert its cytotoxic effect.

Common cytotoxic payloads and their mechanisms include:

-

Auristatins (e.g., MMAE): Inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Maytansinoids (e.g., DM1): Also disrupt microtubule assembly, inducing cell death.

-

Calicheamicins: Cause double-strand DNA breaks, leading to apoptosis.

The specific signaling pathways activated by the released payload will depend on the drug's mechanism of action and can involve complex cellular responses to DNA damage or mitotic stress.

Conclusion and Future Perspectives

This compound presents a promising option for the synthesis of antibody-drug conjugates through lysine conjugation, offering advantages in terms of efficiency and minimization of racemization. However, the lack of comprehensive, publicly available data on its use in ADC development, particularly quantitative comparisons with other established coupling reagents, is a significant limitation for researchers.

Future work in this area should focus on systematic studies to optimize this compound-mediated conjugation protocols for various antibodies and drug-linkers. The generation and publication of quantitative data on reaction kinetics, achievable DARs, and the impact on ADC stability and aggregation would be invaluable to the scientific community. Such studies would allow for a more informed selection of coupling reagents and contribute to the development of more effective and safer antibody-drug conjugates for the treatment of cancer.

References

- 1. mt.com [mt.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. lcms.cz [lcms.cz]

- 6. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. | Semantic Scholar [semanticscholar.org]

- 10. agilent.com [agilent.com]

- 11. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. jasco-global.com [jasco-global.com]

- 14. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

The Application of EEDQ in DNA-Encoded Library Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of DNA-Encoded Libraries (DELs) has revolutionized early-stage drug discovery by enabling the creation and screening of vast chemical libraries. A cornerstone of DEL synthesis is the robust and efficient formation of amide bonds to link chemical building blocks to the DNA barcode. Among the various coupling reagents available, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has emerged as a valuable tool due to its efficacy and compatibility with the delicate nature of DNA. This technical guide provides an in-depth overview of the use of this compound in DEL synthesis, covering its mechanism of action, experimental protocols, and performance data.

Introduction to this compound in a DEL Context

This compound is a versatile coupling reagent proficient at forming amide bonds, making it highly suitable for the combinatorial synthesis required for DELs.[1] Its ability to facilitate the linkage of diverse building blocks with high fidelity is crucial for the construction of large and varied chemical libraries.[1] The consistent performance of this compound under moderate conditions and in various solvent systems enhances its applicability in the complex workflows of DEL synthesis, ensuring the stable attachment of small molecules to their DNA tags.[1][2]

Mechanism of this compound-Mediated Amide Bond Formation

This compound facilitates amide bond formation by activating the carboxylic acid group of a building block, making it susceptible to nucleophilic attack by the amine group of the DNA-conjugated linker or another building block. The reaction proceeds through the formation of a mixed anhydride intermediate, which then reacts with the amine to form the desired amide bond. This mechanism is known to suppress racemization, a critical aspect when working with chiral building blocks.

Quantitative Data: this compound in On-DNA Amide Coupling

The efficiency of coupling reagents is a critical factor in the successful synthesis of high-quality DELs. Studies have compared the performance of this compound with other common coupling reagents in on-DNA amide bond formation. The following table summarizes the conversion yields for the coupling of an amino-modified oligonucleotide with a selection of carboxylic acids using different coupling reagents.

| Carboxylic Acid (CA) | Coupling Reagent | Conversion Yield (%) |

| CA-1 | This compound | >90 |

| CA-2 | This compound | 50-75 |

| CA-3 | This compound | <50 |

| CA-4 | This compound | <50 |

| CA-5 | This compound | 75-90 |

| CA-6 | This compound | 50-75 |

| CA-7 | This compound | <50 |

| CA-8 | This compound | <50 |

| CA-1 | DMT-MM | >90 |

| CA-1 | HATU/DIPEA | <50 |

| CA-1 | COMU | <50 |

| CA-1 | TBTU/NMM | 75-90 |

| CA-1 | EDC/sulfo-NHS | >90 |

| CA-1 | EDC/HOAt/DIPEA | >90 |

Data sourced from a comparative study on amide bond formation in DNA-encoded libraries.[3]

As the data indicates, this compound afforded better conversion for some carboxylic acids compared to others. While reagents like EDC/HOAt/DIPEA showed broader high-level conversions across the tested acids, this compound remains a viable option, particularly for specific substrates where it demonstrates high efficiency.[3]

Experimental Protocols

The following provides a general protocol for this compound-mediated amide bond formation in the context of DEL synthesis. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials

-

Amino-modified DNA oligonucleotide (in appropriate buffer, e.g., MOPS buffer, pH 8.0)

-

Carboxylic acid building block (dissolved in a compatible organic solvent, e.g., DMSO)

-

This compound (dissolved in a compatible organic solvent, e.g., DMSO)

-

Nuclease-free water

-

Organic solvent (e.g., DMSO)

General Coupling Procedure

-

Reaction Setup:

-

In a microcentrifuge tube, combine the amino-modified DNA oligonucleotide solution and the carboxylic acid solution.

-

Add the this compound solution to the reaction mixture. The final concentration of reagents should be optimized, but a starting point can be derived from comparative studies (e.g., 300 mM this compound in DMSO).[3]

-

-

Incubation:

-

Workup and Analysis:

-

After incubation, the reaction mixture can be analyzed to determine the conversion yield. Common analytical techniques include Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS).

-

For subsequent steps in the DEL synthesis, purification of the DNA-small molecule conjugate may be necessary to remove unreacted building blocks and coupling reagents. This can be achieved through methods such as ethanol precipitation or size-exclusion chromatography.

-

This compound in the DEL Synthesis Workflow

The this compound-mediated amide coupling is an integral step in the widely used "split-and-pool" synthesis workflow for constructing DELs. This iterative process allows for the exponential generation of a diverse library of compounds.

In each cycle of the split-and-pool synthesis, the DNA-conjugated starting material is divided into multiple portions. A unique building block is then attached to the DNA in each portion via a chemical reaction, such as the this compound-mediated amide coupling. After the coupling reaction, all portions are pooled back together. This process is repeated for several cycles, with each chemical addition being recorded by the ligation of a unique DNA barcode.

Conclusion

This compound is a valuable and effective coupling reagent for the synthesis of DNA-Encoded Libraries. Its ability to mediate amide bond formation under DNA-compatible conditions with good to excellent yields for specific substrates makes it a reliable choice for DEL practitioners. While other reagents may offer broader applicability across a wider range of substrates, a thorough understanding of this compound's mechanism, optimal reaction conditions, and performance characteristics, as outlined in this guide, will enable researchers to strategically employ it in the construction of diverse and high-quality chemical libraries for drug discovery.

References

EEDQ: An In-depth Technical Guide to Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a widely utilized coupling reagent in organic synthesis, particularly favored for its efficiency in peptide bond formation and other amidation reactions.[1] Its ability to facilitate reactions with minimal racemization makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[2][3] However, its reactive nature necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, incorporating detailed data, experimental protocols, and visual aids to promote a safe and effective research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[4] The primary hazards associated with this compound are summarized below.

GHS Hazard Statements:

Pictograms:

-

Exclamation Mark[5]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 16357-59-8 | [6][7] |

| Molecular Formula | C14H17NO3 | [4][7] |

| Molecular Weight | 247.29 g/mol | [4][8] |

| Appearance | Off-white to white crystalline powder | [7][9] |

| Melting Point | 62 - 67 °C | [4][7] |

| Boiling Point | 125 - 128 °C at 0.1 mmHg | [4][8] |

| Density | 1.16 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [8][10] |

| Flash Point | Not applicable | [10] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks and maintain the integrity of the reagent.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are essential to prevent skin contact.[6][10]

-

Respiratory Protection: In cases where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[6][10]

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Protect from light and moisture to prevent degradation.[4][7]

-

This compound is incompatible with strong oxidizing agents.[6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][6] |

Accidental Release:

In case of a spill, wear appropriate personal protective equipment. Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Experimental Protocol: General Procedure for this compound-Mediated Amide Coupling

The following is a generalized protocol for a typical amide coupling reaction using this compound in a solution-phase synthesis. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

Carboxylic acid

-

Amine (or its hydrochloride salt)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (if using an amine salt)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent. If the amine is a hydrochloride salt, add 1.1-1.5 equivalents of a non-nucleophilic base like Et3N or DIPEA.

-

Addition of this compound: To the stirred solution, add this compound (1.1-1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and by-products, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure amide.

Caption: General workflow for an this compound-mediated amide coupling reaction.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Toxicological Information

This compound is harmful if swallowed, and acute oral, dermal, and inhalation toxicity are noted.[6] It is a skin and eye irritant.[6] Specific target organ toxicity (single exposure) may cause respiratory irritation.[6] There is limited information on chronic toxicity, carcinogenicity, and reproductive toxicity. Therefore, it is prudent to handle this compound with a high degree of caution and minimize all potential exposures.

Signaling Pathways and Experimental Workflows

The primary application of this compound in the context of drug development and research is as a chemical tool for synthesis rather than a modulator of specific signaling pathways in a biological system. However, it has been used in studies as an irreversible antagonist of dopamine receptors, which would consequently impact dopamine signaling pathways. The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.

References

- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. peptide.com [peptide.com]

- 9. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (this compound) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

EEDQ: A Comprehensive Technical Guide for Researchers

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a versatile reagent employed in distinct fields of scientific research. Primarily recognized for its efficacy as a coupling agent in peptide synthesis, it also serves as a potent tool in neuroscience as an irreversible dopamine receptor antagonist. This guide provides an in-depth overview of this compound, including its chemical properties, mechanisms of action, and detailed experimental protocols for its principal applications.

Core Properties of this compound

This compound is a commercially available organic compound with the following key characteristics:

| Property | Value |

| CAS Number | 16357-59-8 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline |

Application in Peptide Synthesis

This compound is a highly regarded reagent for the formation of amide bonds, a critical step in both solution-phase and solid-phase peptide synthesis.[1] Its primary advantage lies in its ability to activate carboxylic acid groups with a low risk of racemization, thereby preserving the stereochemical integrity of the amino acids.[1]

Mechanism of Action in Peptide Coupling

The utility of this compound in peptide synthesis stems from its function as a carboxyl-activating agent.[1] The process involves the reaction of a carboxylic acid (the C-terminus of an N-protected amino acid) with this compound to form a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or peptide), leading to the formation of a stable peptide bond. The byproducts of this reaction are quinoline, ethanol, and carbon dioxide, which are generally easy to remove during the work-up process.

Experimental Protocol: Solution-Phase Peptide Coupling with this compound

This protocol outlines a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

This compound

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

-

Neutralization: Add TEA or NMM (1.0 equivalent) to the solution to neutralize the hydrochloride salt of the amino acid ester. Stir for 10-15 minutes at room temperature.

-

Addition of this compound: Add this compound (1.1 to 1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific amino acids being coupled.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in Neuroscience Research

In the field of neuroscience, this compound is utilized as an irreversible antagonist of dopamine receptors.[2] Its ability to covalently bind to these receptors makes it a valuable tool for studying receptor function, turnover, and the behavioral consequences of dopamine receptor blockade.[2][3]

Mechanism of Action as a Dopamine Receptor Antagonist

This compound's antagonism of dopamine receptors is believed to result from the acylation of a nucleophilic residue within the receptor protein by the reactive mixed anhydride formed from this compound. This covalent modification leads to a long-lasting and irreversible blockade of the receptor's function. This property has been exploited in various in vivo studies to investigate the roles of D1 and D2 dopamine receptors in animal models.[2][4]

References

- 1. nbinno.com [nbinno.com]

- 2. Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOPAMINE RECEPTOR INACTIVATION IN THE CAUDATE-PUTAMEN DIFFERENTIALLY AFFECTS THE BEHAVIOR OF PREWEANLING AND ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unilateral inactivation of dopamine receptors after intrastriatal injection of N-ethoxy-carbonyl-2-ethoxy-1,2-dihydroquinoline (this compound): a novel rotational model to investigate dopamine receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EEDQ-Mediated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling reagent in peptide synthesis. This compound is a valuable tool for the formation of amide bonds, offering high yields and significant suppression of racemization.[1][2][3] This document outlines the reaction mechanism, experimental protocols for both solution-phase and solid-phase synthesis, and quantitative data to guide researchers in optimizing their peptide coupling reactions.

Introduction to this compound-Mediated Coupling